molecular formula C15H16BrN3O3 B2403892 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-81-9

3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2403892
M. Wt: 366.215
InChI Key: XRBSIVVYPLWTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione involves the reaction of 3-bromobenzoyl chloride with piperidine to form 1-(3-bromobenzoyl)piperidine. This intermediate is then reacted with imidazolidine-2,4-dione to form the final product.

Starting Materials
3-bromobenzoyl chloride, piperidine, imidazolidine-2,4-dione

Reaction
Step 1: 3-bromobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 1-(3-bromobenzoyl)piperidine., Step 2: The intermediate 1-(3-bromobenzoyl)piperidine is then reacted with imidazolidine-2,4-dione in the presence of a base such as potassium carbonate to form the final product, 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione.

Mechanism Of Action

The mechanism of action of 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is not fully understood. However, studies have shown that this compound may act by binding to specific receptors or enzymes in the body, thereby modulating their activity. For example, 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been shown to bind to GABA-A receptors, which are involved in the regulation of anxiety and epileptic seizures.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione are diverse and depend on the specific biological target that this compound interacts with. For example, studies have shown that 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of smooth muscle contraction.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione in lab experiments is its high potency and selectivity towards specific biological targets. Additionally, the synthesis of this compound has been optimized to improve its yield and purity, making it a reliable and consistent research tool. However, one of the limitations of using 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione in lab experiments is its relatively high cost compared to other research tools.

Future Directions

The potential applications of 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione in drug discovery and medicinal chemistry are vast. Some of the future directions for research in this area include the development of novel analogs of this compound with improved potency and selectivity towards specific biological targets. Additionally, the potential use of 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione as an antitumor agent warrants further investigation. Finally, the potential interactions of this compound with other drugs and biological systems should be studied to better understand its potential applications in clinical settings.

Scientific Research Applications

3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been extensively studied for its potential applications in drug discovery and medicinal chemistry. This compound has been shown to exhibit activity against various biological targets, including GABA-A receptors, carbonic anhydrase, and phosphodiesterase enzymes. Additionally, 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent.

properties

IUPAC Name

3-[1-(3-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-11-3-1-2-10(8-11)14(21)18-6-4-12(5-7-18)19-13(20)9-17-15(19)22/h1-3,8,12H,4-7,9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBSIVVYPLWTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

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